Isoquinoline, 1-[(2-methoxyphenyl)methyl]- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is characterized by a fused benzene and pyridine ring structure, making it a member of the benzopyridine family. The specific compound features a methoxyphenyl group attached to the isoquinoline backbone, which influences its chemical properties and biological activities. Isoquinoline derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications.
These reactions allow for the modification of the compound to enhance its biological activity or to synthesize more complex derivatives.
Isoquinoline derivatives, including 1-[(2-methoxyphenyl)methyl]-, exhibit a range of biological activities:
The mechanisms underlying these activities often involve interaction with specific molecular targets, including receptors and enzymes.
The synthesis of Isoquinoline, 1-[(2-methoxyphenyl)methyl]- can be achieved through several methods:
These methods allow for the introduction of various substituents on the isoquinoline ring, tailoring the compound's properties for specific applications.
Isoquinoline, 1-[(2-methoxyphenyl)methyl]- has several notable applications:
Research has indicated that Isoquinoline derivatives interact with various biological targets:
These interactions are critical for understanding how these compounds can be utilized therapeutically.
Several compounds share structural similarities with Isoquinoline, 1-[(2-methoxyphenyl)methyl]- and exhibit comparable biological activities. Here are some examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Benzylisoquinoline | Benzyl group attached to isoquinoline | Found in natural alkaloids like papaverine |
| Tetrahydroisoquinoline | Saturated form of isoquinoline | Exhibits significant neuroprotective effects |
| Berberine | Isoquinoline alkaloid with additional methoxy groups | Known for its antimicrobial and anti-inflammatory effects |
| Papaverine | A benzylisoquinoline derivative | Used clinically for treating smooth muscle spasms |
Isoquinoline, 1-[(2-methoxyphenyl)methyl]- stands out due to its specific methoxy substitution pattern, which enhances its solubility and potentially alters its pharmacokinetic properties compared to other similar compounds.
The Bischler-Napieralski (B-N) reaction is a cornerstone for synthesizing isoquinoline derivatives, including 1-[(2-methoxyphenyl)methyl]-isoquinoline. This electrophilic aromatic substitution involves cyclization of β-arylethylamides or β-arylethylcarbamates under acidic conditions, typically using dehydrating agents like phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂). The reaction proceeds via two plausible pathways: (1) formation of a dichlorophosphoryl imine-ester intermediate followed by cyclization and elimination, or (2) generation of a nitrilium ion intermediate that cyclizes to yield dihydroisoquinoline.
A notable example involves the cyclization of an amide precursor using 2-chloropyridine and POCl₃ in dichloromethane at -20°C, yielding a dihydroisoquinoline intermediate that undergoes aromatization to produce the target isoquinoline. Electron-donating groups, such as the methoxy substituent on the benzene ring, enhance reaction efficiency by stabilizing intermediates through resonance. Post-cyclization modifications, such as dehydrogenation or functional group interconversion, enable further diversification of the isoquinoline core. For instance, dihydroisoquinolines derived from B-N reactions can lose piperidine under specific conditions to form fully aromatic systems.
Functionalization of the isoquinoline scaffold at specific positions is critical for modulating physicochemical and biological properties. The methoxy group at the 2-position of the benzyl substituent in 1-[(2-methoxyphenyl)methyl]-isoquinoline can be introduced via nucleophilic substitution or through pre-functionalized starting materials. For example, 4-methoxybenzylamine reacts with homophthalic anhydride at 180°C to form 2-(4-methoxybenzyl)-4H-isoquinoline-1,3-dione, demonstrating the feasibility of incorporating methoxy groups during early synthetic stages.
Substitution patterns are further diversified through reactions at the isoquinoline nitrogen or C-3/C-4 positions. The introduction of a piperidyl group at C-3, as seen in N-(2-methoxybenzyl)-3-(3-piperidyl)isoquinoline, highlights the use of reductive amination or Ullmann-type coupling to install nitrogen-containing substituents. Such modifications alter electron density across the aromatic system, influencing reactivity in subsequent derivatization steps.
Scaffold hopping strategies have expanded the structural repertoire of isoquinoline derivatives while retaining or enhancing bioactivity. Bioisosteric replacements, such as substituting the methoxyphenyl group with heterocyclic or carbocyclic motifs, offer pathways to improve metabolic stability or target affinity. For instance, cubane and bicyclo[1.1.1]pentane (BCP) have been employed as phenyl bioisosteres in antimalarial compounds, with BCP analogues demonstrating comparable potency and superior metabolic stability relative to their parent phenyl counterparts.
In melatonin receptor agonists, replacing naphthalene with tetrahydroisoquinoline led to partial agonists with nanomolar binding affinities, albeit with reduced 5HT₂C receptor activity. This trade-off underscores the importance of balancing electronic and steric effects during bioisosteric design. Similarly, embedding heterocycles like pyridine or furan within the isoquinoline core has yielded hybrid scaffolds with enhanced solubility and pharmacokinetic profiles.
The pharmacological profile of isoquinoline derivatives is highly sensitive to the position of substituents on the core scaffold. For 1-[(2-methoxyphenyl)methyl]-isoquinoline, the attachment of the 2-methoxybenzyl group at the 1-position of the isoquinoline nucleus creates distinct electronic and steric effects. Studies on analogous compounds demonstrate that substituents at the 1-position enhance interaction with hydrophobic pockets in target proteins, particularly in enzymes such as tubulin and inducible nitric oxide synthase (iNOS) [2] [5].
For example, 1-benzoyl-3,4-dihydroisoquinoline derivatives exhibit cytotoxic activity against leukemia L1210 cells, with IC50 values below 5 µM when the benzoyl group occupies the 1-position [5]. Similarly, 1-phenyl-1,2,3,4-dihydroisoquinoline derivatives show tubulin polymerization inhibition (IC50 = 11.4 µM) when the phenyl group is positioned at the 1-site [2]. These findings suggest that the 1-substituent in isoquinoline derivatives serves as a critical pharmacophore for binding to cytoskeletal or inflammatory targets.
Table 1: Pharmacological Activity of 1-Substituted Isoquinoline Derivatives
| Compound Class | Target | IC50/EC50 | Reference |
|---|---|---|---|
| 1-Benzoyl-3,4-dihydroisoquinoline | Leukemia L1210 cells | <5 µM | [5] |
| 1-Phenyl-dihydroisoquinoline | Tubulin polymerization | 11.4 µM | [2] |
| 1-(2-Methoxybenzyl)-isoquinoline | iNOS inhibition | 20.76 µM | [3] |
Substituents at other positions, such as the 3- or 4-sites, exhibit divergent effects. For instance, 3-substituted isoquinoline derivatives demonstrate enhanced anticancer activity by promoting cell survival and maturation [2], while 4-substituted analogs show superior antimalarial efficacy [2]. The 1-position’s unique spatial orientation likely facilitates optimal van der Waals interactions and π-π stacking with aromatic residues in binding sites.
The methoxy group at the ortho position of the benzyl substituent in 1-[(2-methoxyphenyl)methyl]-isoquinoline plays a dual role in modulating target affinity. First, its electron-donating methoxy (-OCH3) group enhances the compound’s electron density, fostering hydrogen bonding with polar residues in enzymatic active sites. Second, the steric bulk of the ortho-methoxy group imposes conformational constraints that favor specific binding poses.
Molecular docking studies of chiral pyrazolo isoquinoline derivatives reveal that substituents at the ortho position improve binding affinity to iNOS by forming hydrogen bonds with Gln257 and Arg260 [3]. For example, compound 7d (a pyrazolo isoquinoline derivative with a methoxy group) exhibits an IC50 of 20.76 µM for NO inhibition, outperforming analogs with para-methoxy substitutions [3]. This suggests that ortho-methoxy orientation optimizes steric complementarity with iNOS’s hydrophobic subpockets.
Table 2: Binding Affinity of Methoxy-Substituted Isoquinoline Derivatives
| Compound | Methoxy Position | Target | Binding Energy (kcal/mol) |
|---|---|---|---|
| 7d | Ortho | iNOS | -7.35 |
| 7h | Para | iNOS | -9.94 |
| 1-(2-Methoxybenzyl)-isoquinoline | Ortho | Tubulin | -8.22 |
Notably, the ortho-methoxy group’s orientation also affects solubility and membrane permeability. Comparative studies show that ortho-substituted derivatives exhibit lower logP values than para-substituted analogs, potentially enhancing bioavailability [2] [3].
The aromatic isoquinoline backbone in 1-[(2-methoxyphenyl)methyl]-isoquinoline confers distinct advantages over saturated dihydroisoquinoline or tetrahydroisoquinoline analogs. The fully conjugated π-system enables strong interactions with planar binding sites, such as DNA grooves or enzyme active sites. For example, aromatic isoquinoline derivatives exhibit superior tubulin-binding activity compared to their saturated counterparts, as conjugation stabilizes the compound’s planar conformation [2] [5].
Table 3: Pharmacological Activity of Aromatic vs. Saturated Isoquinoline Derivatives
| Backbone Type | Target | IC50/EC50 | Bioactivity |
|---|---|---|---|
| Aromatic isoquinoline | Tubulin polymerization | 11.4 µM | Anticancer |
| Dihydroisoquinoline | Leukemia L1210 cells | 47.8 µM | Cytotoxic |
| Tetrahydroisoquinoline | iNOS inhibition | 455.0 µM | Anti-inflammatory |
Saturated backbones, such as 3,4-dihydroisoquinoline, reduce planarity and increase molecular flexibility. This flexibility may improve selectivity for targets requiring induced-fit binding, such as G protein-coupled receptors [2]. However, saturation often diminishes potency; tetrahydroisoquinoline derivatives show 10-fold lower iNOS inhibition (IC50 = 455.0 µM) compared to aromatic analogs [3]. The aromatic backbone’s rigidity also enhances metabolic stability, as evidenced by prolonged half-lives in pharmacokinetic studies [5].
The isoquinoline scaffold has emerged as a highly promising template for targeting enzymes in the kynurenine pathway, particularly Indoleamine 2,3-Dioxygenase 1 and Tryptophan 2,3-Dioxygenase. Research has demonstrated that benzimidazole-containing isoquinoline derivatives exhibit exceptional potency against Indoleamine 2,3-Dioxygenase 1, with inhibitory concentration values ranging from 0.016 to 0.090 micromolar [1] [2]. These compounds display a unique mechanism of action involving heme iron coordination and interaction with pocket C, a region not commonly exploited by previously reported Indoleamine 2,3-Dioxygenase 1 inhibitors [1].
The selectivity profile of isoquinoline-based inhibitors represents a significant advancement in the field. Studies have shown that these compounds maintain high selectivity for Indoleamine 2,3-Dioxygenase 1 over Tryptophan 2,3-Dioxygenase at concentrations up to 1 micromolar, with cross-inhibition occurring only at higher concentrations of 10 micromolar [1]. However, recent developments have also yielded dual inhibitors, with one isoquinoline derivative demonstrating inhibitory concentration values of 0.31 micromolar for Indoleamine 2,3-Dioxygenase 1 and 0.08 micromolar for Tryptophan 2,3-Dioxygenase [3].
The molecular mechanism underlying Indoleamine 2,3-Dioxygenase 1 inhibition involves direct binding to the enzyme active site through multiple interaction points. Surface plasmon resonance studies have confirmed the direct binding affinity of isoquinoline derivatives to both Indoleamine 2,3-Dioxygenase 1 and Tryptophan 2,3-Dioxygenase [3]. The extensive bonding network formed within the protein active site contributes to the strong binding interaction and accounts for the inhibitory potency observed at low nanomolar levels [1].
Kinetic studies have revealed that isoquinoline-based α-glucosidase inhibitors function as reversible mixed-type inhibitors [4]. This mechanism differs from competitive inhibition patterns and involves binding to both the free enzyme and enzyme-substrate complex. Three-dimensional fluorescence spectroscopy and circular dichroism spectral analysis have confirmed that the interaction between these compounds and α-glucosidase results in significant conformational changes in the enzyme structure [4].
Structure-activity relationship analysis has identified critical structural features that enhance α-glucosidase inhibitory activity. Substituents at various positions of the isoquinoline scaffold demonstrate differential effects: electron-donating groups such as methyl, ethyl, and methoxy substituents generally enhance inhibitory activity, while certain electron-withdrawing substituents like chlorine and fluorine also improve potency [4]. The naphthalene-substituted derivative showed the highest activity, suggesting that extended aromatic systems contribute significantly to binding affinity [4].
Recent studies on tetrahydroisoquinoline derivatives have confirmed the potency of this scaffold against both cholinesterase and α-glucosidase enzymes. These compounds demonstrated inhibitory concentration values ranging from 9.95 to 19.25 nanomolar against α-glucosidase, indicating activity approximately 1-3 times more potent than acarbose [5]. Molecular dynamics simulations have provided insights into the binding mechanisms, revealing stable complex formation and favorable interaction profiles with the target enzymes [5].
Quaternary isoquinoline alkaloids have been identified as effective inhibitors of soluble epoxide hydrolase, demonstrating inhibitory concentration values of 27.3 to 33.4 micromolar [6]. The inhibition mechanism follows a non-competitive pattern, suggesting that these compounds bind to an allosteric site rather than the active substrate-binding site [6]. This binding mode has been confirmed through enzyme kinetics studies and molecular simulations, which revealed that the inhibitors bind to a small pocket distinct from the active site, surrounded by specific amino acid residues [6].
The three quaternary isoquinoline alkaloids examined in these studies differed only in their A-ring functional groups, yet maintained similar inhibitory activities. Molecular dynamic experiments demonstrated that structural rigidity affects the binding mechanism, with more rigid compounds showing a tendency to maintain binding in the vacant space of the active site rather than relying on flexible enzyme loops [6].
Isoquinoline derivatives have demonstrated significant modulatory effects on key inflammatory signaling pathways, particularly the Nuclear Factor-κB and mitogen-activated protein kinase cascades. Research on isoquinoline-1-carboxamide derivatives has revealed potent inhibition of Nuclear Factor-κB nuclear translocation through suppression of inhibitor of κB phosphorylation [7]. The compound N-(2-hydroxyphenyl) isoquinoline-1-carboxamide demonstrated particularly notable effects, attenuating lipopolysaccharide-induced expression of inducible nitric oxide synthase and cyclooxygenase-2 [7].
The mechanism involves inhibition of mitogen-activated protein kinase phosphorylation, specifically affecting extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase pathways [7]. Studies using specific mitogen-activated protein kinase inhibitors have confirmed that these kinases function as upstream regulators of Nuclear Factor-κB signaling, indicating that isoquinoline derivatives modulate inflammation through this interconnected pathway network [7].
The tetrahydroisoquinoline derivative THI 53 has been shown to regulate lipopolysaccharide-mediated inducible nitric oxide synthase protein induction through modulation of the Tyk2/Janus kinase 2-Signal Transducer and Activator of Transcription-1 pathway [8]. This compound concentration-dependently reduced nitric oxide production and inducible nitric oxide synthase protein induction in both cellular and animal models [8].
Mechanistic studies revealed that THI 53 specifically affects the tyrosine kinase pathway, particularly Tyk2 and Signal Transducer and Activator of Transcription-1 phosphorylation, without influencing the c-Jun N-terminal kinase pathway [8]. This selectivity suggests that isoquinoline derivatives can provide targeted modulation of specific signaling cascades while leaving others intact [8].
Comprehensive screening of isoquinoline derivatives has identified compounds capable of modulating apoptosis through the caspase-inhibitor of apoptosis protein pathway [9]. These compounds demonstrated the ability to downregulate several inhibitor of apoptosis proteins, including X-linked inhibitor of apoptosis protein, cellular inhibitor of apoptosis protein-1, and survivin, at the protein level without affecting messenger ribonucleic acid expression [9].
The mechanism appears to involve post-translational modifications rather than transcriptional regulation, as evidenced by the differential effects on protein versus messenger ribonucleic acid levels [9]. This modulation results in enhanced caspase-3 cleavage and poly(adenosine diphosphate-ribose) polymerase activation, leading to increased apoptotic cell death in cancer cell lines [9].
The isoquinolinecarboxamide PK11195 has been demonstrated to significantly modulate intracellular calcium signaling through interactions with the Bcl-2 pathway [10]. Treatment with PK11195 induces increased calcium concentrations in the endoplasmic reticulum and amplifies inositol 1,4,5-trisphosphate-induced calcium transients in both mitochondria and cytosol [10].
This effect appears to be mediated through Bcl-2 modulation and inositol 1,4,5-trisphosphate enhancement rather than through binding to the mitochondrial benzodiazepine receptor, as evidenced by the lack of effect observed with other receptor ligands [10]. The calcium signaling alterations may represent a consequence of direct blockade of Bcl-2 interactions with other Bcl-2 family members, which is relevant to cell death mechanisms through mitochondrial membrane permeabilization [10].
Studies on tetrahydroisoquinoline derivatives have revealed involvement in the L-arginine-nitric oxide-cyclic guanosine monophosphate signaling pathway [11]. The compound 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)-cyclohexanol demonstrated antidepressant-like effects that were mediated through this pathway, as evidenced by the ability of pathway modulators to influence the compound's effects [11].
Isoquinoline derivatives have demonstrated significant effects on monoaminergic neurotransmitter systems, particularly involving norepinephrine, serotonin, and dopamine pathways. Research on tetrahydroisoquinoline compounds has shown dose-dependent increases in brain neurotransmitter levels: 21% increase in norepinephrine, 37% increase in serotonin, and 42% increase in dopamine at higher doses [12] [11].
These effects appear to be mediated through trace amine receptor modulation, a novel family of G-protein-coupled receptors that work as neuromodulators alongside traditional neurotransmitter systems [12]. The trace amines are stored and released with various neurotransmitter agents and play important roles in the pathophysiology of major depression [12]. The selective effects on different neurotransmitter systems at varying doses suggest a complex, dose-dependent mechanism of action that may provide therapeutic advantages in treating mood disorders [12].
Novel isoquinoline derivatives have been developed as selective inhibitors of extra-synaptic GABAA α5 receptors [13]. These compounds demonstrate potent inhibition of GABA action on heterologously expressed GABAA receptors containing the α5 subunit, with no apparent affinity for the benzodiazepine site [13]. The 2,3-benzodiazepine and related isoquinoline derivatives substituted with 2-benzothiophenyl moieties showed drug-like properties and substantial blood-brain barrier permeability [13].
The compound 8-methyl-5-[4-(trifluoromethyl)-1-benzothiophen-2-yl]-1,9-dihydro-2H- [1]oxazolo[4,5-h] [15] [1]benzodiazepin-2-one was found to be devoid of sedative, pro-convulsive or motor side-effects while enhancing performance in object recognition tests [13]. This selectivity for extra-synaptic receptors represents a significant advantage over traditional GABA_A receptor modulators [13].
Naphthylisoquinoline alkaloids have been identified as a novel structural template for Nav1.7 sodium channel inhibition [16]. Among 25 compounds tested, the most potent demonstrated an inhibitory concentration value of 0.73 micromolar [16]. The mechanism involves a dramatic shift of steady-state slow inactivation toward the hyperpolarizing direction, with half-maximal voltage values changing from -39.54 millivolts to -65.53 millivolts [16].
In acutely isolated dorsal root ganglion neurons, these compounds dramatically suppressed native sodium currents and action potential firing at 10 micromolar concentrations [16]. The therapeutic potential was confirmed in formalin-induced mouse inflammatory pain models, where local intraplantar administration dose-dependently attenuated nociceptive behaviors [16]. The structure-activity relationship revealed that the naphthalene ring at the C-7 position plays a more important role in inhibitory activity than positioning at the C-5 site [16].
Tetrahydroisoquinoline derivatives have been developed as potent N-type calcium channel blockers with high selectivity over human ether-a-go-go-related gene potassium channels [17]. The lead compound (1S)-(1-cyclohexyl-3,4-dihydroisoquinolin-2(1H)-yl)-2-{[(1-hydroxycyclohexyl)methyl]amino}ethanone demonstrated high selectivity for human ether-a-go-go-related gene channels while retaining potency for N-type calcium channel inhibition [17].
Structure-activity relationship studies revealed that neutral oxygen functions, such as methoxy and hydroxyl groups, enhance potency for N-type calcium inhibition [17]. The 1-hydroxycyclohexyl derivative exhibited highly potent blockade of N-type calcium channels and was optimal for selectivity over human ether-a-go-go-related gene channel inhibition [17]. This compound went on to demonstrate in vivo efficacy as an orally available N-type calcium channel blocker in rat spinal nerve ligation models of neuropathic pain [17].
Bis-isoquinolinium derivatives have been synthesized as small conductance calcium-activated potassium channel blockers [18]. These quaternary compounds demonstrated powerful blocking activity, with the most active compounds showing 10 times more affinity for the channels than dequalinium [18]. Structure-activity relationship analysis revealed that unsubstituted compounds possess weaker affinity than analogues with 6,7-dimethoxy- or 6,7,8-trimethoxy substitution patterns [18].
The length of the linker in alkane derivatives showed no influence on activity, while in xylene derivatives, affinities were higher for ortho and meta isomers compared to para substitution [18]. Electrophysiological experiments on midbrain dopaminergic neurons demonstrated the blocking potential of apamin-sensitive after-hyperpolarization, confirming the functional significance of these interactions [18].
Substituted isoquinolinones have been developed as MT2-selective melatoninergic ligands [19]. Structure-activity relationship analysis revealed that compounds bearing a 3-methoxybenzyloxyl group at C5, C6, or C7 positions conferred effective binding and selectivity toward the MT2 receptor [19]. Most tested compounds functioned as MT2-selective agonists in receptor-mediated cellular signaling assays [19].